molecular formula C14H10FNO4 B6393031 5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% CAS No. 1261965-12-1

5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%

Cat. No. B6393031
CAS RN: 1261965-12-1
M. Wt: 275.23 g/mol
InChI Key: VGSMPSMRCOQVJY-UHFFFAOYSA-N
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Description

5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid (5-FMCPA) is a structural analog of nicotinic acid, a naturally occurring component of the vitamin B3 family. It is a white crystalline solid that is used in scientific research applications due to its high solubility in aqueous solutions and its ability to form complexes with metal ions. 5-FMCPA is also known as 5-flouro-5-methoxycarbonyl-2-pyridinecarboxylic acid, and its molecular formula is C9H7FNO4.

Mechanism of Action

5-FMCPA binds to metal ions, such as zinc, copper, and iron. This binding is reversible, meaning that the metal ions can be released from the complex formed by 5-FMCPA. This binding is important for many biochemical and physiological processes, such as enzyme catalysis and signal transduction. In addition, 5-FMCPA can interact with drug receptors, which can alter the activity of the receptor and the downstream effects of the drug.
Biochemical and Physiological Effects
5-FMCPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and phosphodiesterase, which are involved in the regulation of neurotransmission. In addition, 5-FMCPA has been found to modulate the activity of receptors such as the nicotinic acetylcholine receptor, and to alter the activity of ion channels, which can affect the excitability of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 5-FMCPA in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with in a laboratory setting. Additionally, its ability to form complexes with metal ions makes it useful for studying metal ion binding and other biochemical and physiological processes. However, one limitation of using 5-FMCPA in laboratory experiments is that it has a relatively low binding affinity for metal ions, meaning that it may not be suitable for some applications.

Future Directions

The future of 5-FMCPA research is promising, as it has a wide range of potential applications. One area of research that is of particular interest is the use of 5-FMCPA in drug development, as it has the potential to be used as a drug target or as a tool to study drug-receptor interactions. Additionally, 5-FMCPA could be used to study the structure and function of proteins and enzymes, as well as to investigate the effects of drugs on the nervous system. Finally, 5-FMCPA could be used in studies of metal ion binding and its effects on biochemical and physiological processes.

Synthesis Methods

5-FMCPA can be synthesized from the reaction of 3-fluorobenzaldehyde with 5-methoxycarbonyl-2-pyridinecarboxylic acid in the presence of a base catalyst. This reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is a white crystalline solid. The reaction is fairly simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-FMCPA has a wide range of scientific research applications. It has been used in studies on metal ion binding, as well as in biochemical and physiological studies. It has also been used to study drug-receptor interactions, as well as to investigate the effects of drugs on the nervous system. Additionally, 5-FMCPA has been used in studies of the structure and function of proteins, as well as in studies of enzyme kinetics.

properties

IUPAC Name

5-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)9-2-8(4-12(15)5-9)10-3-11(13(17)18)7-16-6-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSMPSMRCOQVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688136
Record name 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-12-1
Record name 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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